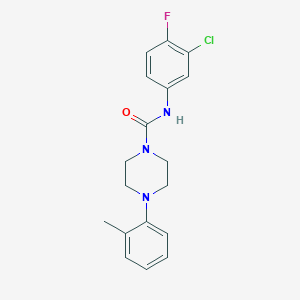![molecular formula C16H15F2NO2 B277813 N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide](/img/structure/B277813.png)
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide, also known as DFB or DFB-OMe, is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. DFB-OMe is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride.
Mécanisme D'action
The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound-OMe has been found to inhibit the activity of several enzymes involved in cell growth and proliferation, including topoisomerase II and histone deacetylase. It has also been found to induce oxidative stress, which can lead to cell death. In inflammation, this compound-OMe has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses. In neurological disorders, this compound-OMe has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound-OMe has been found to have a variety of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce apoptosis. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. In inflammation, this compound-OMe has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce the infiltration of immune cells into inflamed tissues. In neurological disorders, this compound-OMe has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe in lab experiments is its broad range of potential therapeutic applications. It has been found to have potential in cancer, inflammation, and neurological disorders, making it a versatile compound for research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using this compound-OMe in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its relatively low potency compared to other compounds, which may require higher concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe. One area of research is the development of more potent derivatives of this compound-OMe that may have improved therapeutic efficacy. Another area of research is the investigation of the mechanisms of action of this compound-OMe in different therapeutic contexts. This may lead to the identification of new targets for therapeutic intervention. Additionally, further studies are needed to evaluate the safety and efficacy of this compound-OMe in animal models and in clinical trials. Finally, the development of new methods for the synthesis and purification of this compound-OMe may improve its accessibility for research purposes.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine to yield this compound-OMe. The purity of this compound-OMe can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide-OMe has been found to have potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound-OMe has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Inflammation is another area of research where this compound-OMe has shown promise. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In neurological disorders, this compound-OMe has been found to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H15F2NO2 |
|---|---|
Poids moléculaire |
291.29 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-10-7-8-12(9-11(10)2)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
Clé InChI |
LYNFINZRYYAWJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)





![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)
![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)